molecular formula C12H8N2O B3272900 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde CAS No. 575452-25-4

4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde

Cat. No.: B3272900
CAS No.: 575452-25-4
M. Wt: 196.2 g/mol
InChI Key: FHRGFIHOJASQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde is an organic compound with the molecular formula C12H8N2O and a molecular weight of 196.2 g/mol. This compound features a benzaldehyde moiety substituted with a pyrazole ring via an ethynyl linker. It is primarily used in research settings and has various applications in synthetic chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction couples a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The general reaction conditions include:

    Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)

    Co-catalyst: Copper(I) iodide (CuI)

    Base: Triethylamine (Et3N) or diisopropylamine (DIPA)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 60°C

Industrial Production Methods

The scalability of this reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

    Reduction: NaBH4 in methanol, LiAlH4 in ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

    Oxidation: 4-[2-(1H-pyrazol-4-yl)ethynyl]benzoic acid

    Reduction: 4-[2-(1H-pyrazol-4-yl)ethynyl]benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde largely depends on its application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aldehyde and pyrazole functional groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-4-yl)-1H-benzimidazole: Another compound featuring a pyrazole ring, known for its antimicrobial and anticancer activities.

    4-(1H-Pyrazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, used in various synthetic applications.

    2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride: A pyrazole derivative with potential pharmaceutical applications.

Uniqueness

4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde is unique due to its ethynyl linker, which imparts distinct electronic properties and reactivity compared to other pyrazole derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.

Biological Activity

4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a benzaldehyde moiety through an ethynyl group. This structure is significant as both the pyrazole and aldehyde functionalities are known to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that certain synthesized pyrazole derivatives demonstrate effective inhibitory activity against various bacterial strains and fungi .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismInhibition Zone (mm)
AE. coli15
BS. aureus18
CC. albicans20

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research highlights that pyrazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR . The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways.

Case Study: Inhibition of Cancer Cell Lines
In a study evaluating the effects of this compound on various cancer cell lines, significant cytotoxic effects were observed:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer)
  • IC50 Values :
    • MCF-7: 12 µM
    • HeLa: 10 µM
    • A549: 15 µM

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the pyrazole moiety may engage in π-stacking interactions with aromatic residues in target proteins.

Potential Targets

  • Enzymes : Certain studies suggest that this compound may inhibit enzymes involved in inflammatory processes, such as COX-2, thus exhibiting anti-inflammatory properties alongside its antimicrobial and anticancer effects .

Research Applications

The compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for their potential as therapeutic agents due to their diverse biological activities.

Table 2: Research Applications of this compound

Application AreaDescription
Medicinal ChemistryDevelopment of new drugs targeting cancer and infectious diseases
Organic SynthesisIntermediate for synthesizing complex organic molecules
Material SciencePotential use in developing organic semiconductors

Properties

IUPAC Name

4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-9-11-4-1-10(2-5-11)3-6-12-7-13-14-8-12/h1-2,4-5,7-9H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRGFIHOJASQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.